2-bromo-4-methylphenyl [1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-methylphenyl [1,1'-biphenyl]-4-carboxylate is an organic compound with the molecular formula C20H15BrO2 and a molecular weight of 367.2 g/mol . This compound is a derivative of biphenyl, featuring a bromine atom and a methyl group attached to the phenyl ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methylphenyl [1,1'-biphenyl]-4-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids . The process involves the following steps:
Preparation of Aryl Halide: The starting material, 2-Bromo-4-methylphenyl, is prepared by bromination of 4-methylphenyl.
Coupling Reaction: The aryl halide is then coupled with biphenyl-4-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-4-methylphenyl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-bromo-4-methylphenyl [1,1'-biphenyl]-4-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-bromo-4-methylphenyl [1,1'-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate group play crucial roles in its reactivity and binding affinity to various biological targets . The compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-Methylbiphenyl-2-carboxylic acid methyl ester
- 2-Cyano-4’-bromomethylbiphenyl
- 4-Bromomethyl-2-biphenylcarbonitrile
Uniqueness
2-bromo-4-methylphenyl [1,1'-biphenyl]-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C20H15BrO2 |
---|---|
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
(2-bromo-4-methylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C20H15BrO2/c1-14-7-12-19(18(21)13-14)23-20(22)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI-Schlüssel |
MPAMHDGIWPTCNG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.